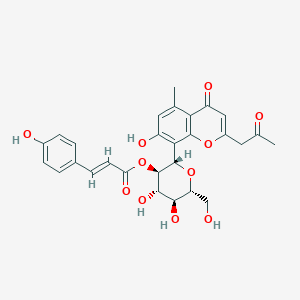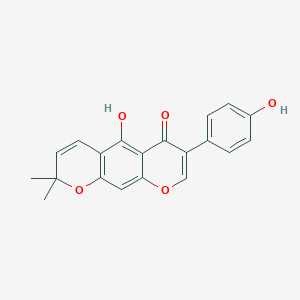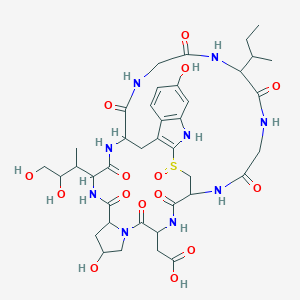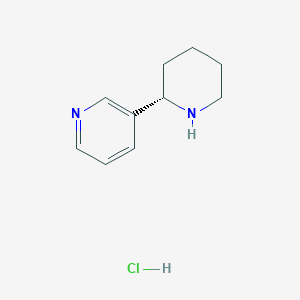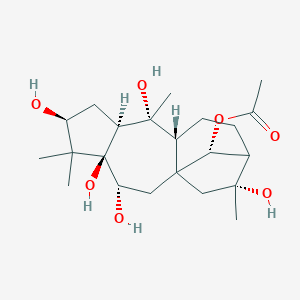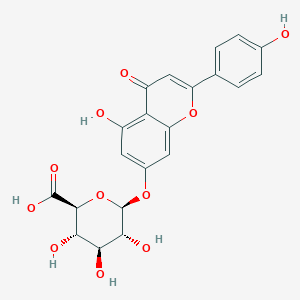
Atractylon
Vue d'ensemble
Description
L'atractylon est un composé majeur de type sesquiterpène que l'on trouve dans les rhizomes d'Atractylodes japonica et d'Atractylodes ovata, qui appartiennent à la famille des Astéracées . Ce composé présente diverses activités pharmacologiques, notamment une activité anti-inflammatoire, une cytotoxicité contre les lignées cellulaires cancéreuses humaines, une activité acaricide et une inhibition de l'activité de l'adénosine triphosphatase sodium-potassium .
Applications De Recherche Scientifique
Atractylon has a wide range of scientific research applications:
Mécanisme D'action
Atractylon exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Cytotoxicity: It induces apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway.
Acaricidal Activity: this compound disrupts the sodium-potassium adenosine triphosphatase activity in mites, leading to their death.
Orientations Futures
Atractylenolides may emerge as clinically relevant multi-organ protective agents in the future . Atractylenolide I and III demonstrate potent anti-inflammatory and organ-protective properties, whereas the effects of atractylenolide II are infrequently reported . This suggests a need for further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of atractylenolides .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'atractylon peut être isolé des rhizomes séchés d'Atractylodes japonica et d'Atractylodes ovata en utilisant la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) . Le processus d'isolement implique l'extraction des rhizomes avec des solvants organiques, suivie d'une purification par des techniques chromatographiques.
Méthodes de production industrielle : La production industrielle d'this compound implique généralement une extraction à grande échelle à partir de matières végétales. Les rhizomes sont séchés, broyés et soumis à une extraction par solvant. L'extrait est ensuite purifié par HPLC pour obtenir de l'this compound pur .
Analyse Des Réactions Chimiques
Types de réactions : L'atractylon subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'addition électrophile .
Réactifs et conditions communs :
Oxydation : L'this compound peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : La réduction de l'this compound peut être obtenue en utilisant du dihydrogène en présence d'un catalyseur au palladium.
Addition électrophile : L'this compound peut subir des réactions d'addition électrophile avec des aldéhydes, formant de nouvelles entités chimiques.
Principaux produits formés :
Oxydation : Les produits d'oxydation de l'this compound comprennent divers époxydes et dérivés hydroxylés.
Réduction : Les produits réduits comprennent des dérivés hydrogénés de l'this compound.
Addition électrophile : Les produits d'addition électrophile comprennent des adduits formés avec des aldéhydes.
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique :
Industrie : Il est utilisé dans le développement de pesticides naturels en raison de son activité acaricide.
5. Mécanisme d'action
L'this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :
Activité anti-inflammatoire : L'this compound inhibe la production de cytokines pro-inflammatoires et réduit le stress oxydatif.
Cytotoxicité : Il induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que la voie JAK2/STAT3.
Activité acaricide : L'this compound perturbe l'activité de l'adénosine triphosphatase sodium-potassium chez les acariens, ce qui entraîne leur mort.
Comparaison Avec Des Composés Similaires
L'atractylon est souvent comparé à d'autres lactones sesquiterpéniques telles que l'atractylénolide I, II et III :
Atractylénolide I : Présente de puissantes propriétés anti-inflammatoires et organoprotectrices.
Atractylénolide II : Connu pour ses activités anticancéreuses.
Atractylénolide III : Démontre à la fois des activités anti-inflammatoires et neuroprotectrices.
Unicité de l'this compound : L'this compound est unique en raison de son large éventail d'activités biologiques, notamment ses propriétés anti-inflammatoires, cytotoxiques et acaricides. Sa capacité à inhiber l'activité de l'adénosine triphosphatase sodium-potassium le différencie des autres composés similaires .
Propriétés
IUPAC Name |
(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPSVDGIQAOBAD-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1CC3C(=C)CCCC3(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220170 | |
| Record name | Atractylon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6989-21-5 | |
| Record name | Atractylon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atractylon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for Atractylon?
A1: this compound possesses the molecular formula C15H20O, with a molecular weight of 216.32 g/mol. Spectroscopically, it exhibits characteristic peaks in infrared (IR) spectra that distinguish it from related compounds. []
Q2: What is the structure of this compound?
A2: this compound features a unique bicyclic structure with a furan ring, as elucidated by Yosioka and colleagues. [] The presence of this furan ring is crucial for its biological activity. []
Q3: How does this compound exert its anti-cancer effects?
A3: Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including hepatic, intestinal, and glioblastoma cells. [, , ] This effect is linked to cell cycle arrest, induction of apoptosis, and suppression of metastasis. [, , ] Specifically, this compound has been shown to increase ROS levels, reduce mitochondrial membrane potential, and modulate the expression of Bcl-2 family proteins, leading to apoptosis via the mitochondrial pathway. []
Q4: What is the role of SIRT3 in mediating this compound's anti-tumorigenic effects?
A4: Studies have demonstrated that this compound can upregulate the expression of SIRT3, a tumor suppressor protein. [] Inhibiting SIRT3 using a selective inhibitor partially reversed the anti-proliferative and anti-migratory effects of this compound on glioblastoma cells, suggesting SIRT3 plays a crucial role in mediating these effects. []
Q5: Does this compound affect the PI3K/AKT/mTOR signaling pathway?
A5: Yes, research on intestinal cancer cells revealed that this compound significantly suppressed the PI3K/AKT/mTOR signaling pathway, contributing to its inhibitory effects on cell proliferation and promotion of apoptosis. []
Q6: How does this compound impact inflammatory processes?
A6: this compound exhibits potent anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines like NO, TNF-α, and IL-6, while increasing the levels of anti-inflammatory cytokines like IL-10 and IFN-β. [, , ]
Q7: Can this compound alleviate sleep-disordered breathing (SDB)-induced cognitive dysfunction?
A7: Research using a chronic intermittent hypoxia (CIH) model, mimicking SDB, showed that this compound treatment improved cognitive function and reduced inflammation in the hippocampus by modulating microglial activation and promoting SIRT3 expression. []
Q8: What are the potential therapeutic applications of this compound?
A8: The diverse biological activities of this compound suggest its potential in various therapeutic areas, including:
- Cancer: As an anti-cancer agent for hepatic, intestinal, and glioblastoma cancers. [, , ]
- Inflammatory diseases: As an anti-inflammatory agent for conditions characterized by excessive inflammation. [, , ]
- Neurological disorders: As a neuroprotective agent for conditions like SDB-induced cognitive dysfunction. []
Q9: What is the potential of this compound as an antiviral agent?
A9: In vitro and in vivo studies demonstrated that this compound possesses antiviral activity against influenza A virus (IAV), attenuating IAV-induced lung injury potentially through modulation of the TLR7 signaling pathway. []
Q10: Can this compound be used as a house dust mite control agent?
A10: this compound exhibits acaricidal activity against house dust mite species. It demonstrates toxicity in both fabric-circle residual contact and vapor-phase bioassays, suggesting its potential as a fumigant. []
Q11: How does processing affect the stability and biological activity of this compound?
A11: Studies indicate that traditional processing methods, such as stir-frying, can alter the chemical composition and biological activity of this compound. Specifically, processing can lead to the degradation of this compound into other compounds like Atractylenolide II and III. [, ]
Q12: How does the choice of excipient impact the stability of formulations containing this compound?
A12: Research highlights the importance of careful excipient selection when formulating with this compound. Certain excipients like lactose and Emcompressa showed potential interactions with this compound and other active components, potentially impacting the stability of the final product. []
Q13: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A13: Various analytical methods have been developed and validated for the analysis of this compound, including:
- Gas chromatography-mass spectrometry (GC-MS): For identifying and quantifying this compound and other volatile components in essential oils. [, , , , ]
- High-performance liquid chromatography (HPLC): For separating, identifying, and quantifying this compound and related compounds in plant extracts and formulations. [, , , , ]
- Microbore liquid chromatography (microbore LC): Offers a more sensitive and efficient alternative to conventional HPLC for analyzing this compound and related compounds. []
- Quantitative analysis of multi-components with a single marker (QAMS): This technique utilizes the relative correction factor (RCF) of this compound relative to a single marker compound (e.g., β-eudesmol) for simultaneous determination of multiple sesquiterpenoids in Atractylodes rhizome using GC. []
Q14: How does geographic origin influence the chemical profile of this compound-containing essential oils?
A14: Research utilizing GC-MS and chemometric analysis revealed significant variations in the chemical profiles of this compound-containing essential oils obtained from different geographical locations. This variation allows for the identification of distinct chemotypes and geographical origin authentication. [, ]
Q15: What are the knowledge gaps and future research directions for this compound?
A15: Despite promising research, there are several areas warranting further investigation:
- Detailed structure-activity relationship (SAR) studies: To optimize the biological activity and therapeutic potential of this compound derivatives. []
- Comprehensive in vivo studies: To fully elucidate the pharmacokinetics, pharmacodynamics, and safety profile of this compound. []
- Clinical trials: To evaluate the efficacy and safety of this compound in humans for specific therapeutic indications. []
- Formulation optimization: To improve the stability, solubility, and bioavailability of this compound for enhanced therapeutic applications. []
- Investigation of resistance mechanisms: Understanding potential resistance mechanisms and strategies to overcome them. []
- Assessment of environmental impact: Evaluating the ecotoxicological effects and developing sustainable practices for this compound production and use. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


